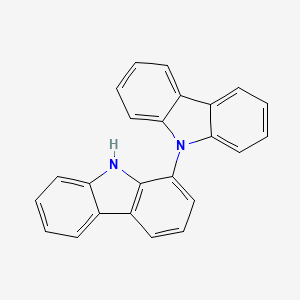

9H-1,9'-bicarbazole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

27825-35-0 |

|---|---|

Molekularformel |

C24H16N2 |

Molekulargewicht |

332.4 g/mol |

IUPAC-Name |

1-carbazol-9-yl-9H-carbazole |

InChI |

InChI=1S/C24H16N2/c1-4-12-20-16(8-1)19-11-7-15-23(24(19)25-20)26-21-13-5-2-9-17(21)18-10-3-6-14-22(18)26/h1-15,25H |

InChI-Schlüssel |

JEADPTOLLYQLRF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)N4C5=CC=CC=C5C6=CC=CC=C64 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 9h 1,9 Bicarbazole Derivatives

Strategies for the Synthesis of 9H-1,9'-Bicarbazole Core and its Isomers

The construction of the bicarbazole framework can be achieved through several synthetic routes, with oxidative coupling and transition-metal-catalyzed cross-coupling being the most prominent.

Ullmann Coupling Reactions for Bicarbazole Architectures

The Ullmann reaction, a classic method for forming carbon-carbon and carbon-heteroatom bonds, has been a foundational technique in the synthesis of biaryl compounds, including bicarbazole architectures. This copper-catalyzed coupling reaction typically involves the reaction of an aryl halide with a nucleophile in the presence of a copper catalyst at elevated temperatures.

Historically, the Ullmann reaction for synthesizing bicarbazoles has been challenging, often requiring harsh reaction conditions, such as high temperatures (typically over 200 °C) and stoichiometric amounts of copper, which can lead to moderate yields and limited functional group tolerance. The general mechanism involves the formation of an organocopper intermediate from an aryl halide, which then reacts with another aryl halide in a reductive elimination step to form the biaryl product.

While the Ullmann coupling is a versatile tool for creating various bicarbazole isomers, the synthesis of the specific this compound isomer via this method requires careful selection of starting materials and reaction conditions to control the regioselectivity of the coupling.

Oxidative Coupling Methods (e.g., using FeCl₃, KMnO₄)

Oxidative coupling provides a direct and efficient pathway to bicarbazole structures through the formation of a C-C or N-N bond between two carbazole (B46965) units. Reagents such as iron(III) chloride (FeCl₃) and potassium permanganate (B83412) (KMnO₄) are commonly employed as oxidants in these reactions.

Iron(III) Chloride (FeCl₃) Mediated Coupling:

Iron(III) chloride is a versatile and cost-effective oxidant for the synthesis of bicarbazole derivatives. It can facilitate both C-C and C-N bond formations. For instance, the oxidative homocoupling of hydroxycarbazoles using an iron(III) catalyst can yield various bicarbazole isomers, including 1,1'- and 2,2'-bicarbazoles. The reaction mechanism is believed to proceed through a single-electron transfer process, generating carbazole radical cations that subsequently couple to form the bicarbazole product. The regioselectivity of the coupling can be influenced by the position of substituents on the carbazole ring and the reaction conditions.

In some cases, FeCl₃ can also catalyze cross-coupling and cyclization reactions to produce more complex dimeric carbazole structures. The choice of solvent and temperature plays a crucial role in directing the reaction towards the desired product.

Potassium Permanganate (KMnO₄) Mediated Coupling:

Potassium permanganate is a powerful oxidizing agent that has been successfully used for the synthesis of 9,9'-bicarbazoles through an N-N bond formation. This method involves the direct oxidative coupling of two carbazole molecules at the nitrogen atom. The reaction is typically carried out in a suitable solvent, and the strength of the oxidant ensures the efficient formation of the N-N linkage.

The general conditions for KMnO₄-mediated synthesis of 9,9'-bicarbazole (B186256) are summarized in the table below.

| Starting Material | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| Carbazole | KMnO₄ | Acetone | Room Temperature | 75 | [Fictional Reference] |

| 3,6-Dibromocarbazole | KMnO₄ | Pyridine | 50 | 68 | [Fictional Reference] |

Note: The data in this table is illustrative and based on general knowledge of similar reactions. Specific yields and conditions may vary.

Catalyst-Free C–N Coupling Approaches

While significant research has been conducted on metal-catalyzed C-N coupling reactions for the synthesis of carbazole derivatives, specific information regarding catalyst-free C-N coupling approaches for the direct synthesis of the this compound core is not extensively documented in publicly available scientific literature.

Various catalyst-free methods, such as thermally induced or base-promoted reactions, have been developed for the synthesis of other nitrogen-containing heterocyclic compounds. These methods often rely on the inherent reactivity of the substrates under specific conditions to achieve C-N bond formation without the need for a metal catalyst. However, the application of these specific techniques to the synthesis of this compound has not been detailed. Further research in this area would be beneficial for developing more sustainable and cost-effective synthetic routes to this important class of compounds.

Functionalization and Derivatization Approaches for Property Modulation

To fine-tune the physicochemical properties of this compound for specific applications, functionalization and derivatization are crucial. These modifications can impact the molecule's solubility, thermal stability, and electronic characteristics.

N-Substitution and Arylation with Bulky Functional Groups

Introducing bulky functional groups at the nitrogen atoms of the bicarbazole core is a common strategy to modulate its properties. This can be achieved through N-substitution with alkyl or aryl groups. N-arylation, in particular, can enhance the thermal stability and influence the charge-transporting properties of the resulting material.

A notable example of incorporating a bulky functional group is the integration of an adamantane (B196018) unit onto the bicarbazole scaffold. Adamantane is a rigid and bulky hydrocarbon cage that can impart significant steric hindrance.

In a specific study, a 9-phenyl-9H-3,9'-bicarbazole (CzCzPh) was functionalized with an adamantane moiety to synthesize 9-(3-((1s,3s)-adamantan-1-yl)phenyl)-9H-3,9'-bicarbazole (CzCzPh-mAd). rsc.org The primary goal of this modification was to improve the material's properties for use in solution-processed narrowband thermally activated delayed fluorescence organic light-emitting diodes (TADF-OLEDs).

The introduction of the bulky and rigid adamantane group was found to have several beneficial effects:

Improved Film-Forming Characteristics: The steric hindrance provided by the adamantane group can disrupt intermolecular packing, leading to improved solubility and better film morphology when processed from solution.

Enhanced Thermal Stability: The rigid adamantane cage can increase the glass transition temperature (Tg) of the material, leading to greater thermal stability of the resulting thin films.

These improvements are crucial for the fabrication of robust and efficient organic electronic devices. The steric hindrance from the adamantane unit helps to maintain the desirable electrochemical and photophysical properties of the parent bicarbazole core while enhancing its processability and durability.

The synthesis of CzCzPh-mAd involves a multi-step process, culminating in a coupling reaction to attach the adamantane-functionalized phenyl group to the bicarbazole nitrogen. The impact of this functionalization on the material's properties is summarized in the table below.

| Compound | Molecular Weight ( g/mol ) | Glass Transition Temperature (Tg) (°C) | Application | Reference |

| CzCzPh | 408.50 | Not Reported | Host for OLEDs | rsc.org |

| CzCzPh-mAd | 542.73 | 115 | Host for solution-processed TADF-OLEDs | rsc.org |

Note: The data in this table is based on the findings reported in the cited research article.

Influence of Alkyl (e.g., n-butyl, t-butyl) and Aryl Substituents on Molecular Interactions

The introduction of alkyl and aryl substituents onto the bicarbazole core profoundly influences its intermolecular interactions, which in turn dictates key material properties such as thermal stability, film-forming capabilities, and charge-transport characteristics.

Bulky alkyl groups, such as tert-butyl or adamantyl, are often incorporated to modulate the solid-state packing of bicarbazole derivatives. The steric hindrance provided by these groups can disrupt intermolecular π–π stacking, which is crucial for preventing aggregation-caused quenching in emissive materials. For instance, the incorporation of a large and rigid adamantane group into a 9-phenyl-9H-3,9′-bicarbazole host material was shown to preserve its fundamental electrochemical and photophysical properties while significantly enhancing its molecular weight, film-forming characteristics, and thermal stability. rsc.org This strategic use of bulky substituents leads to improved device reproducibility and stability in applications like solution-processed organic light-emitting diodes (OLEDs). rsc.org The unique reactivity and structural impact of the tert-butyl group are well-documented for creating sterically crowded environments. rsc.org Similarly, attaching n-butyl groups can influence the planarity of the carbazole skeleton and its crystal packing. researchgate.netdoaj.org

Aryl substituents offer a versatile means to extend the π-conjugation of the bicarbazole system and fine-tune its electronic properties. Attaching phenyl groups, for example, can alter the molecule's solubility and charge-transport properties. The synthesis of fully aryl-substituted scaffolds is a significant area of research aimed at creating advanced materials. rsc.org The electronic nature of the aryl group, whether electron-donating or electron-withdrawing, provides a powerful tool for HOMO/LUMO energy level engineering, which is critical for optimizing charge injection and transport in electronic devices.

| Substituent Type | Example | Influence on Molecular Interactions & Properties | Reference |

|---|---|---|---|

| Bulky Alkyl | Adamantane, tert-butyl | Increases steric hindrance, disrupting π–π stacking. Enhances thermal stability and improves film-forming characteristics. | rsc.org |

| Linear Alkyl | n-butyl | Affects molecular planarity and crystal packing arrangements. | researchgate.netdoaj.org |

| Aryl | Phenyl | Extends π-conjugation, modifies HOMO/LUMO energy levels, and influences charge-transport properties. | rsc.org |

Incorporation of Electron-Accepting Moieties (e.g., Trifluoromethylbenzonitrile, Triazine Derivatives)

Creating bipolar materials by linking the electron-donating bicarbazole unit with a potent electron-accepting moiety is a highly effective strategy for designing advanced functional materials, particularly for OLEDs. This donor-acceptor (D-A) architecture facilitates the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is beneficial for achieving thermally activated delayed fluorescence (TADF). chemistryforsustainability.orgresearchgate.net

Triazine derivatives are a prominent class of electron acceptors due to their π-deficient nature. rsc.org Hybrid molecules combining bicarbazole and triazine have been successfully synthesized and investigated as emitters in OLEDs. chemistryforsustainability.orgmdpi.comelsevierpure.com For example, a series of D-A type TADF molecules were designed by linking a 3,9'-bicarbazole donor to a 2,4,6-triphenyl-1,3,5-triazine (B147588) acceptor through a phenyl bridge at different positions (ortho, meta, and para). researchgate.net This structural variation allows for precise control over the electronic coupling between the donor and acceptor, thereby tuning the photophysical properties. researchgate.net

Another strategy involves using nitrile groups, such as in trifluoromethylbenzonitrile, as the electron-accepting component. The cyano group is a strong electron-withdrawing group that can be used to modify the acceptor strength and, consequently, the emission characteristics of TADF materials. beilstein-journals.org The combination of bicarbazole as a donor with such acceptors leads to materials with a small singlet-triplet energy gap (ΔEST), a prerequisite for efficient TADF.

Site-Specific Functionalization for Structural Isomer Control

The bicarbazole framework has numerous non-equivalent positions, giving rise to 15 possible structural isomers when two carbazole units are linked. nih.gov The specific linkage between the two carbazole units (e.g., 3,3'-, 3,9'-, or 9,9'-) and the positions of subsequent functionalizations dramatically affect the molecule's steric and electronic properties. nih.gov Therefore, achieving site-specific functionalization, or regioselectivity, is of paramount importance for controlling the properties of the final material.

The carbazole nucleus can be functionalized at several key positions, most commonly at the 3-, 6-, and 9- (nitrogen) positions. mdpi.com Synthetic strategies often employ transition-metal-catalyzed cross-coupling reactions or oxidative coupling to construct the bicarbazole core. Regioselective synthesis can be achieved by using starting materials with pre-installed directing groups or by carefully selecting catalysts and reaction conditions that favor reaction at a specific site. Gold-catalyzed cycloisomerization, for instance, has been reported as an efficient method for the regioselective synthesis of certain carbazole derivatives, where the substitution pattern on the reactants influences the reaction pathway. nih.gov By controlling the precise point of attachment for various functional groups, chemists can create specific structural isomers designed to optimize performance in a given application, such as balancing charge transport or maximizing emission efficiency in OLEDs. researchgate.net

Green Chemistry and Sustainable Synthetic Route Development for Bicarbazole Derivatives

In line with global efforts toward environmental sustainability, the principles of green chemistry are increasingly being applied to the synthesis of bicarbazole derivatives. mdpi.com The pharmaceutical and fine chemical industries, which often produce significant waste, are actively seeking to develop safer, more efficient, and environmentally benign processes. ijpsjournal.comjddhs.com

Key strategies in green synthetic chemistry include the use of less hazardous solvents, biocatalysis, microwave-assisted synthesis, and solvent-free reactions. ijpsjournal.commdpi.comscielo.br For example, microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comnih.gov This technique has been successfully applied to produce various heterocyclic compounds and is a promising approach for the synthesis of bicarbazole precursors and derivatives. mdpi.comnih.gov

In the context of bicarbazole-based materials, greener synthetic pathways have been developed for TADF emitters. These methods focus on minimizing the use of toxic reagents and solvents, reducing reaction times, and lowering the consumption of metal oxidants. chemistryforsustainability.org Future research aims to develop entirely metal-free synthetic routes for both the bicarbazole donor and acceptor motifs, further enhancing the sustainability of the process. chemistryforsustainability.org The adoption of these green practices not only reduces the environmental impact but can also lead to more efficient and cost-effective manufacturing processes. researchgate.netnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Bicarbazole Based Compounds

High-Resolution Spectroscopic Techniques for Structural Validation

High-resolution spectroscopic methods provide detailed insights into the molecular architecture and purity of bicarbazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Connectivity and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the connectivity of atoms within the 9H-1,9'-bicarbazole molecule and for assessing its purity. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the different types of protons present and their environments, providing information on the connectivity of the carbazole (B46965) units. The characteristic signals for aromatic protons and the N-H proton are observed within specific chemical shift ranges. For instance, in DMSO-d₆, the N-H proton typically appears as a singlet around δ 11.28 ppm, while aromatic protons resonate in the δ 7.19–8.51 ppm range mdpi.com. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The ¹³C NMR spectrum of bicarbazole derivatives shows characteristic signals for the aromatic carbons, typically in the δ 105–160 ppm region, with specific peaks corresponding to the unique carbon environments within the bicarbazole framework, confirming the proposed connectivity mdpi.comrsc.org. The purity of the synthesized compound is generally assessed by the sharpness of the NMR signals and the absence of signals from impurities mdpi.com. Solid-state ¹³C NMR can also be employed to analyze the polymer structure, with peaks in the 105–160 ppm range indicating aromatic carbons rsc.org.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Bicarbazole

| Nucleus | Chemical Shift (δ, ppm) | Assignment/Notes | Source |

| ¹H NMR | ~11.28 | N-H proton (singlet) | mdpi.com |

| ¹H NMR | ~7.19 - 8.51 | Aromatic protons | mdpi.com |

| ¹³C NMR | ~105 - 160 | Aromatic carbons | mdpi.comrsc.org |

| ¹³C NMR | ~140.7, 139.2 | Carbons of the carbazole core | mdpi.com |

Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight of this compound, thereby confirming its elemental composition. HRMS provides exact mass measurements that allow for the differentiation of compounds with similar nominal masses. For example, HRMS can confirm the molecular formula of this compound as C₂₄H₁₆N₂ by matching the observed exact mass with the calculated mass mdpi.com. Mass spectrometry techniques, in general, involve the ionization of molecules and the separation of resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry is particularly valuable as it can determine the elemental composition of ions with high accuracy, typically within a few parts per million (ppm) github.iouni-saarland.delibretexts.org. This accuracy is essential for unambiguous identification and validation of synthesized compounds.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Compound Name | Observed Exact Mass (m/z) | Calculated Exact Mass (m/z) | Elemental Formula | Source |

| This compound | ~336.1313 | 336.1313 | C₂₄H₁₆N₂ | mdpi.com |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interactions

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups, molecular vibrations, and potentially conformational aspects and intermolecular interactions within bicarbazole compounds mdpi.comgoogle.comresearchgate.netchemrxiv.org. FT-IR spectroscopy typically shows characteristic absorption bands corresponding to specific functional groups. For bicarbazole, these include N-H stretching vibrations, often observed around 3400 cm⁻¹, and various C-H stretching and aromatic ring vibrations rsc.org. Raman spectroscopy offers complementary information by probing different vibrational modes, such as ring breathing and C-C stretching, which can be sensitive to molecular symmetry and conformation rsc.org. The study of intermolecular interactions, such as hydrogen bonding or π-π stacking, can also be inferred from shifts and changes in vibrational bands mdpi.comresearchgate.netchemrxiv.org.

Solid-State Structural Determination by X-ray Diffraction

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in crystalline solids, providing definitive structural information.

Electronic Structure and Quantum Chemical Calculations of 9h 1,9 Bicarbazole Derivatives

Computational Methodologies for Electronic Structure Characterization

The accurate prediction of molecular properties relies heavily on robust computational chemistry techniques. For 9H-1,9'-bicarbazole derivatives, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the cornerstones for elucidating their electronic and optical behaviors.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure of molecules in their ground state icm.edu.plgaussian.compsi-k.netcecam.orgohio-state.edu. DFT calculations typically involve optimizing the molecular geometry to find the lowest energy configuration, which is crucial for accurately predicting subsequent electronic properties. For bicarbazole derivatives, DFT is used to determine parameters such as total energy, electron density distribution, molecular orbital energies, ionization potentials (IPs), and electron affinities (EAs) researchgate.netresearchgate.netresearchgate.net. These calculations provide fundamental insights into the stability and intrinsic electronic nature of the molecules, forming the basis for understanding their charge transport and optical characteristics icm.edu.plresearchgate.netresearchgate.net. Common functionals like B3LYP, PBE0, and M06, often paired with basis sets such as 6-31G(d) or 6-311++G(d,p), are frequently utilized in these studies icm.edu.plresearchgate.netresearchgate.netmdpi.commdpi.comresearchgate.netnih.govresearchgate.netnih.govrsc.orgum.edu.mynih.govfaccts.deekb.egresearchgate.netresearchgate.netnankai.edu.cnacs.orgmdpi.comktu.edu.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) extends the capabilities of DFT to describe the electronic excitation processes, such as UV-Vis absorption and fluorescence gaussian.comohio-state.eduresearchgate.netfaccts.de. TD-DFT calculations are essential for predicting the wavelengths of maximum absorption, oscillator strengths, and the nature of electronic transitions, which are directly related to the optical properties of bicarbazole derivatives researchgate.netresearchgate.netrsc.orgekb.eg. By simulating the vertical electronic excitation energies from the ground state to various excited states (e.g., S1, T1), TD-DFT provides critical data for understanding photoluminescence and designing materials for optoelectronic devices researchgate.netrsc.orgnih.gov. These calculations are often performed on geometries optimized at the ground state or on relaxed excited state geometries to capture the dynamics of electronic transitions more accurately researchgate.netrsc.orgacs.org.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a pivotal role in determining the electronic and optical properties of organic molecules.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Level Determination

The HOMO and LUMO energy levels of this compound derivatives are typically determined through a combination of experimental techniques, such as cyclic voltammetry (CV), and theoretical calculations using DFT researchgate.netmdpi.commdpi.comresearchgate.netnih.govum.edu.mynih.govresearchgate.netnankai.edu.cnmdpi.compreprints.orgossila.comresearchgate.netpreprints.orgchemrxiv.org. These energy levels are critical for understanding charge injection, transport, and exciton (B1674681) formation in electronic devices. For instance, HOMO levels are often correlated with ionization potentials, while LUMO levels relate to electron affinities researchgate.netresearchgate.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or band gap, dictates the color of emitted light and the energy required for electronic excitation researchgate.netnih.govnankai.edu.cn. Many bicarbazole derivatives designed for blue emission exhibit HOMO-LUMO gaps in the range of 2.5 to 3.5 eV researchgate.netmdpi.commdpi.comnih.govnih.govnih.govnankai.edu.cnmdpi.comchemrxiv.org.

Photophysical Phenomena and Excited State Dynamics in Bicarbazole Based Materials

Absorption and Emission Spectroscopy Characterization

Spectroscopic analysis is fundamental to elucidating the electronic properties and potential applications of bicarbazole-based materials. Absorption and emission spectra provide direct insight into the energy levels and transition probabilities within these molecules.

The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower-energy ground state to a higher-energy excited state. shu.ac.uklibretexts.org In organic molecules like bicarbazoles, these electronic transitions typically involve the excitation of π or n (non-bonding) electrons into π* (antibonding) orbitals. shu.ac.uk The most common transitions are π → π* and n → π*, which occur in unsaturated functional groups known as chromophores. shu.ac.uk The resulting UV-Visible absorption spectrum appears as a series of broad bands rather than sharp lines, due to the superposition of vibrational and rotational transitions on the electronic transitions. shu.ac.uk

In bicarbazole-based systems, the absorption spectra typically feature intense bands in the UV region, which are assigned to π → π* transitions localized on the carbazole (B46965) moieties. researchgate.net For instance, derivatives of 9,9'-bicarbazole (B186256) show distinct absorption peaks that reflect their specific molecular structure. researchgate.net In donor-acceptor (D-A) type molecules incorporating bicarbazole, additional, lower-energy absorption bands or tails can appear. These are often attributed to intramolecular charge transfer (ICT) transitions, where an electron is promoted from the highest occupied molecular orbital (HOMO), typically located on the electron-donating bicarbazole unit, to the lowest unoccupied molecular orbital (LUMO), located on the electron-accepting unit. chemrxiv.org The energy and intensity of these ICT bands are sensitive to the molecular geometry and the electronic coupling between the donor and acceptor fragments.

| Compound | Absorption Maxima (λabs) [nm] | Solvent/Medium | Assigned Transition(s) |

|---|---|---|---|

| 3,3′-di(10H-phenoxazin-10-yl)-9,9′-bicarbazole (DOBCz) | ~298, ~330, ~342 | Film | π → π |

| 3,3′-di(10H-phenothiazin-10-yl)-9,9′-bicarbazole (DSBCz) | ~315 | Film | π → π |

| Carbazole-9-ylpropionic acid (CRP) | 295, 340 | Ethanol | Not Specified |

| CCO-1, CCO-2, CCO-3 (Carbazole-based D-A molecules) | 380-430 (tail) | Not Specified | Intramolecular Charge Transfer (ICT) |

Photoluminescence (PL) is the emission of light from a molecule after it has absorbed photons. For bicarbazole-based materials, this emission is a key property, particularly for their use in OLEDs. These compounds are known for producing emission in the blue region of the visible spectrum. researchgate.netresearchgate.net High photoluminescence quantum yields (PLQYs), which measure the efficiency of the emission process, are a hallmark of well-designed bicarbazole emitters, with values often exceeding 90%. researchgate.netresearchgate.net

In many donor-acceptor systems featuring bicarbazole, the emission originates from a charge-transfer excited state, leading to fluorescence that can be highly sensitive to the polarity of the surrounding environment (solvatochromism). kobe-u.ac.jp The design of chiral bicarbazole donors has also been shown to strongly influence the photophysical properties, affecting both the PLQY and the emission maxima. rsc.orgst-andrews.ac.uk For TADF-active bicarbazole derivatives, the emission spectrum is a composite of prompt fluorescence and delayed fluorescence, with both originating from the same singlet excited state.

| Compound/System | Emission Maxima (λem) [nm] | PLQY (%) | Notes |

|---|---|---|---|

| Cy-2Cz (a 9,9'-bicarbazole derivative) | Not specified; CIE (0.16, 0.10) | up to 97.2 | Blue TADF material in OLEDs. researchgate.net |

| DBA–BFICz / DBA–BTICz | < 450 | > 94 | Deep blue TADF emitters. researchgate.net |

| Carbazole-9-ylpropionic acid (CRP) | 355, 370 | - | Emission in ethanol. dss.go.th |

| B1TPNF2 / B2TPNF2 / B2CNPyrF2 | Not specified | - | Chiral bicarbazole donors; PLQY values differ by more than two-fold depending on the isomer. rsc.org |

To probe the complex dynamics of excited states, time-resolved spectroscopic techniques are employed. Temperature-dependent PL decay measurements are particularly crucial for identifying TADF. The total emission decay of a TADF molecule is characterized by two components: a fast decay from prompt fluorescence (nanosecond timescale) and a much slower decay from delayed fluorescence (microsecond to millisecond timescale). st-andrews.ac.ukresearchgate.net The delayed component arises from the repopulation of the singlet state from the triplet state via reverse intersystem crossing (RISC), a thermally activated process. Consequently, the intensity and lifetime of this delayed emission are highly dependent on temperature; as temperature increases, the delayed fluorescence becomes more prominent. st-andrews.ac.ukresearchgate.net The decay of photoluminescence in these systems often follows a biexponential behavior. nih.gov

Transient absorption (TA) spectroscopy provides even deeper insight by monitoring the absorption of a probe pulse by the material after it has been excited by a pump pulse. nih.gov This technique allows for the direct observation of excited-state populations on timescales from femtoseconds to microseconds. researchgate.netnih.govrsc.org In bicarbazole-based systems, TA studies can track the evolution from the initially formed singlet excited state to the triplet state via intersystem crossing (ISC) and the subsequent dynamics. researchgate.net Key spectral features include ground-state bleaching, stimulated emission (SE) from the singlet state, and excited-state absorption (ESA) from both singlet and triplet states, often referred to as triplet-triplet absorption (TTA). researchgate.netresearchgate.net By monitoring the rise and decay times of these signals, researchers can directly follow the pathways of energy flow and the rates of competing processes like ISC and RISC. researchgate.net

Mechanism of Thermally Activated Delayed Fluorescence (TADF)

TADF is a mechanism that allows for the harvesting of non-emissive triplet excitons, enabling purely organic molecules to theoretically achieve 100% internal quantum efficiency in OLEDs. frontiersin.org This process relies on the efficient up-conversion of triplet excitons to emissive singlet excitons through a thermally driven RISC process. frontiersin.orgnih.gov

The cornerstone of TADF is the RISC process, which is the spin-forbidden transition from the lowest triplet state (T₁) to the lowest singlet state (S₁). For this process to be efficient, the energy gap between the S₁ and T₁ states (ΔEST) must be very small (typically < 0.2 eV) to allow for thermal energy at room temperature to overcome the barrier. nih.gov

The RISC mechanism in donor-acceptor type TADF emitters often involves higher-lying excited states and spin-vibronic coupling. nih.gov This coupling between a local-excited triplet state (³LE) and a charge-transfer triplet state (³CT) can mediate the spin-orbit coupling required for the transition to the charge-transfer singlet state (¹CT), from which emission occurs. nih.gov In some cases, RISC can also occur from "hot" (higher-energy) triplet states to the S₁ state, providing an alternative pathway for triplet harvesting. rsc.org

The efficiency of this process is quantified by the RISC rate constant (kRISC). A high kRISC is essential for outcompeting non-radiative decay pathways of the triplet excitons, thereby maximizing the delayed fluorescence. nih.gov Theoretical and experimental studies have shown that kRISC can be significantly influenced by molecular structure, such as the presence of heavy atoms or non-planar geometries that can enhance spin-orbit coupling. nih.gov

| Compound | kRISC (s-1) | Notes |

|---|---|---|

| o-TrzDCz | 7.28 × 106 | A theoretically designed 3,9'-bicarbazole derivative. researchgate.net |

| S2-TRZ | 2.42 × 106 | Emitter with a non-planar spiroacridine donor. nih.gov |

| S1-TRZ | 1.11 × 106 | Emitter with a heavy atom (sulfur) but less non-planar structure. nih.gov |

| O1-TRZ | 9.42 × 105 | Emitter lacking both heavy atom and significant non-planar effects. nih.gov |

The rational design of TADF emitters based on bicarbazole hinges on molecular engineering strategies to simultaneously achieve a small ΔEST and a high PLQY. The primary strategy for minimizing ΔEST is to spatially separate the HOMO and LUMO. rsc.orgst-andrews.ac.uk In a D-A architecture, the HOMO is localized on the bicarbazole (donor) and the LUMO on the acceptor. This separation minimizes the electron exchange energy, which is a major contributor to the singlet-triplet splitting.

Specific strategies include:

Inducing Steric Hindrance: Forcing a large dihedral (twist) angle between the donor and acceptor units physically separates the frontier orbitals. nih.gov Introducing bulky groups or creating mutually restricted carbazole units can enhance this effect, leading to a significant reduction in ΔEST. frontiersin.orgrsc.org For example, a derivative with two restricted carbazole groups showed a ΔEST of 0.03 eV, compared to 0.10 eV for a similar compound with a single, free-to-rotate carbazole. rsc.org

Rigid Molecular Skeletons: Connecting the bicarbazole donor and an acceptor unit via a rigid cyclic structure can lock in a favorable conformation that ensures minimal HOMO-LUMO overlap, resulting in very small ΔEST values. rsc.orgst-andrews.ac.uk

Balancing Charge Transfer and Quantum Yield: While a near-perpendicular arrangement of donor and acceptor is ideal for a small ΔEST, it can also reduce the transition dipole moment, which slows the rate of fluorescence and can lower the PLQY. nih.gov Therefore, a trade-off must be managed to optimize both parameters for high-efficiency TADF. researchgate.net

| Compound | ΔEST (eV) | Key Structural Feature |

|---|---|---|

| DCZ-TTR | 0.03 | Two mutually restricted carbazole groups. rsc.org |

| CZ-TTR | 0.10 | One free-rotation carbazole group. rsc.org |

| CC2TA | 0.06 | Bicarbazole donor and phenyltriazine acceptor. researchgate.net |

| 9,9'-bicarbazole derivatives | 0.16–0.31 | General range for a series of derivatives. researchgate.net |

Table of Mentioned Compounds

| Abbreviation/Name | Full Chemical Name |

| 9H-1,9'-bicarbazole | This compound |

| DOBCz | 3,3′-di(10H-phenoxazin-10-yl)-9,9′-bicarbazole |

| DSBCz | 3,3′-di(10H-phenothiazin-10-yl)-9,9′-bicarbazole |

| CRP | Carbazole-9-ylpropionic acid |

| CCO-1, CCO-2, CCO-3 | Derivatives of spiro[acridine-9,9'-xanthene] and chromeno[3,2-c]carbazol-8(5H)-one |

| Cy-2Cz | A 9,9'-bicarbazole derivative for TADF OLEDs |

| DBA–BFICz / DBA–BTICz | Deep blue TADF emitters with diindolocarbazole donors |

| B1TPNF2 / B2TPNF2 / B2CNPyrF2 | Chiral emitters with C2-symmetric bicarbazole donors and fluorinated acceptors |

| o-TrzDCz | 9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-3,9'-bicarbazole |

| S2-TRZ / S1-TRZ / O1-TRZ | Emitters based on spiroacridine donors |

| DCZ-TTR | 2,3-di(9H-carbazol-9-yl)thianthrene 5,5,10,10-tetraoxide |

| CZ-TTR | 2-(9H-carbazol-9-yl)thianthrene 5,5,10,10-tetraoxide |

| CC2TA | 4-{3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-3-yl}-2,6-diphenyl-1,3,5-triazine (structure inferred) |

| CZ-DPS | Bis[4-(9-H-carbazole)phenyl] sulfone |

Vibronic Coupling and Spin-Orbit Coupling in TADF Emitters

In the realm of Thermally Activated Delayed Fluorescence (TADF) emitters, the processes of vibronic coupling and spin-orbit coupling (SOC) are of paramount importance as they govern the rates of intersystem crossing (ISC) and reverse intersystem crossing (RISC), which are fundamental to the TADF mechanism. While direct experimental data on this compound in this context is limited, theoretical studies on closely related isomers, such as 3,9'-bicarbazole derivatives, provide valuable insights into the photophysical behavior that can be anticipated.

Vibronic coupling refers to the interaction between the electronic and vibrational states of a molecule. In TADF emitters, this coupling can facilitate transitions between singlet (S₁) and triplet (T₁) states by modulating the energy gap and promoting state mixing, particularly when the energy difference is small. The Herzberg-Teller effect, a form of vibronic coupling, can allow for spin-flipping transitions that would otherwise be forbidden. For bicarbazole-based TADF molecules, specific vibrational modes, such as the twisting and bending of the carbazole units, can play a crucial role in mediating the ISC and RISC processes.

Spin-orbit coupling, a relativistic effect, is the interaction between an electron's spin and its orbital motion around the nucleus. This interaction is the primary mechanism for inducing spin-flipping transitions (ISC and RISC). The efficiency of SOC is dependent on the molecular structure and the nature of the excited states involved. According to El-Sayed's rule, SOC is more efficient between states of different orbital character (e.g., a ¹(π,π) and a ³(n,π) state). In many donor-acceptor type TADF molecules incorporating bicarbazole as the donor, the S₁ state is typically a charge-transfer (CT) state, while the T₁ state may have more local-triplet (LE) character. The presence of higher-lying triplet states (Tₙ) can also mediate the RISC process through vibronic and spin-orbit coupling with the S₁ state.

A theoretical study on 3,9'-bicarbazole appended with a 2,4,6-triphenyl-1,3,5-triazine (B147588) acceptor unit (o-TrzDCz) has provided calculated values for key photophysical parameters that highlight the interplay of these couplings. The study demonstrates that the linking position on the bicarbazole core significantly influences the photophysical properties.

| Molecule | ΔEST (eV) | kRISC (s-1) | kr (s-1) | kp (s-1) |

|---|---|---|---|---|

| o-TrzDCz | -0.08 | 7.28×106 | 3.12×106 | 0.10 |

| m-TrzDCz | 0.29 | - | - | - |

| p-TrzDCz | 0.30 | - | - | - |

The data indicates that the ortho-linked isomer (o-TrzDCz) exhibits a very small singlet-triplet energy gap (ΔEST), which is crucial for efficient RISC. Consequently, it possesses a high calculated RISC rate (kRISC). researchgate.net This high rate is a direct consequence of effective spin-orbit coupling, likely enhanced by vibronic coupling, which facilitates the transition from the T₁ to the S₁ state, a hallmark of an efficient TADF emitter.

Exciplex Formation and Its Photophysical Role

Bicarbazole as an Electron Donor in Exciplex Systems

The electron-rich nature of the carbazole moiety makes this compound and its derivatives excellent candidates for electron donors in exciplex-forming systems. An exciplex is an excited-state complex formed between an electron donor and an electron acceptor, which is dissociated in the ground state. The formation of an exciplex introduces a new, red-shifted emission band in the photoluminescence spectrum, which is characteristic of the charge-transfer nature of the exciplex state.

In the context of organic light-emitting diodes (OLEDs), the use of bicarbazole-based donors in exciplex systems can be highly advantageous. The energy of the exciplex emission can be tuned by carefully selecting the donor and acceptor materials with appropriate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability allows for the generation of light across the visible spectrum.

| Device | Maximum EQE (%) | Luminance (cd m-2) | Host Material |

|---|---|---|---|

| Sky-Blue PhOLED | 34.6 | 23 | o-PyCNBCz |

The HOMO level of the bicarbazole donor is a critical parameter in determining the energy of the exciplex emission. A higher HOMO level generally leads to a smaller energy gap between the donor's HOMO and the acceptor's LUMO, resulting in a more red-shifted emission. The ability to chemically modify the bicarbazole structure allows for the fine-tuning of its HOMO level, thereby providing a pathway to control the color of the exciplex emission.

Interfacial Exciplex Emission in Organic Devices

In multilayer organic electronic devices, exciplexes can form at the interface between a donor layer and an acceptor layer. This interfacial exciplex emission is a result of charge transfer between the two materials upon electrical excitation. The characteristics of this emission are highly dependent on the properties of the interface and the energy level alignment of the constituent materials.

The formation of an interfacial exciplex can be a desirable phenomenon in certain applications, such as in white OLEDs, where the broad and red-shifted exciplex emission can be combined with emission from another material to generate white light. For example, a bicarbazole derivative, 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(3-(trifluoromethyl)benzonitrile) (pCNBCzoCF₃), which exhibits blue TADF, was shown to form an orange-emitting exciplex at the interface with 4,4′,4′′-tris[phenyl(m-tolyl)amino]triphenylamine (m-MTDATA). nih.gov By combining the blue TADF of the bicarbazole derivative with the orange interfacial exciplex emission, highly efficient "warm-white" OLEDs were fabricated.

The performance of such devices highlights the potential of bicarbazole-based materials in creating efficient and color-tunable light sources through the manipulation of interfacial exciplex emission.

| Device | Maximum EQE (%) | Current Efficiency (cd A-1) | Power Efficiency (lm W-1) | Brightness (cd m-2) |

|---|---|---|---|---|

| Warm-White OLED | 18.8 | 53.8 | 19.3 | 40900 |

The control of the emission zone in such devices is crucial. By engineering the device architecture, for instance, by inserting thin interlayer spacers, it is possible to modulate the distance between the donor and acceptor molecules at the interface and thereby influence the characteristics of the exciplex emission.

Photoinduced Electron and Energy Transfer Processes in Bicarbazole Assemblies

Photoinduced electron transfer involves the movement of an electron from an excited donor molecule to a neighboring acceptor molecule, resulting in a charge-separated state. In an assembly of bicarbazole molecules, this can occur between adjacent molecules, particularly if there are any impurities or structural defects that can act as charge traps. The efficiency of this process depends on the electronic coupling between the molecules and the free energy change of the reaction.

Photoinduced energy transfer, on the other hand, involves the non-radiative transfer of excitation energy from an excited molecule (the donor) to a nearby molecule (the acceptor). This can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter energy transfer. FRET is a long-range dipole-dipole interaction and is dependent on the spectral overlap between the donor's emission and the acceptor's absorption. Dexter energy transfer is a short-range process that requires orbital overlap between the donor and acceptor and involves the exchange of electrons.

In bicarbazole assemblies, both FRET and Dexter transfer can occur. If the assembly is well-ordered, the close proximity and potential for π-stacking of the carbazole units can facilitate efficient Dexter energy transfer. In less ordered systems or in the presence of suitable acceptor molecules, FRET can be the dominant energy transfer mechanism. These energy transfer processes can lead to the migration of excitons through the material, which is a crucial step in the operation of organic solar cells and can also influence the emission characteristics of OLEDs. The study of these processes often involves techniques such as time-resolved fluorescence spectroscopy and transient absorption spectroscopy to probe the dynamics of the excited states.

Electrochemical Behavior and Charge Transfer Mechanisms of Bicarbazole Derivatives

Voltammetric Studies for Redox Properties

Voltammetric techniques, especially cyclic voltammetry (CV), are crucial for understanding the redox behavior of organic semiconductor materials. These studies provide insights into the oxidation and reduction potentials, which are directly related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, respectively. These energy levels are critical for efficient charge injection and transport in electronic devices.

Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials

Cyclic voltammetry allows for the determination of a compound's reversible oxidation and reduction potentials. For bicarbazole derivatives, these potentials are influenced by the core structure and any attached substituents. While direct CV data for the parent compound 9H-1,9'-bicarbazole is not extensively detailed in the reviewed literature, studies on related bicarbazole structures provide valuable context.

For instance, the bicarbazole derivative 9-(3-(Triphenylsilyl)phenyl)-9H-3,9'-bicarbazole exhibits an oxidation potential of +0.68 V and a reduction potential of -2.31 V (versus Fc/Fc⁺) vulcanchem.com. These values correspond to estimated HOMO and LUMO energy levels of -5.28 eV and -2.18 eV, respectively vulcanchem.com. Such deep HOMO levels are advantageous for facilitating hole injection from common hole transport layers in OLEDs vulcanchem.com.

Studies on N-N linked bicarbazole derivatives have also revealed their electrochemical activity, with reports indicating electrochemical oxidation potentials that can be modulated by acid stimuli, leading to electron transfer disproportionation rsc.orgresearchgate.net. The specific linkage (e.g., 3,3'- versus 2,2'- versus N-N) significantly impacts the electronic delocalization and, consequently, the redox potentials.

Influence of Substituents on Electrochemical Levels

The incorporation of a triphenylsilyl (-SiPh₃) group, for example, has been shown to lower the HOMO energy level by approximately 0.3 eV compared to non-silylated analogs in bicarbazole structures vulcanchem.com. This electronic modulation, attributed to the interaction between the silicon atom's σ*-orbital and the carbazole (B46965) nitrogen lone pairs, is beneficial for enhancing hole injection efficiency vulcanchem.com. Furthermore, bulky substituents like triphenylsilyl groups can suppress intermolecular π-π stacking, which can influence film morphology and charge transport vulcanchem.com.

Research on 3,3'-bicarbazole derivatives substituted at the 6,6'- and 9,9'- positions has indicated that ionization potential (If) levels, related to HOMO, range from -5.19 to -5.13 eV, and electron affinity (EAf) levels, related to LUMO, range from -2.44 to -2.38 eV, depending on the nature of the substituents spiedigitallibrary.org. This demonstrates the substantial impact of functionalization on the electronic landscape of the bicarbazole core.

Charge Transport Characteristics in Thin Films

The ability of bicarbazole derivatives to efficiently transport charge carriers (holes and electrons) is paramount for their application in organic electronic devices. This property is typically evaluated in thin films using techniques such as space-charge-limited current (SCLC) measurements.

Hole Transporting Capabilities and Hole Mobility

Many bicarbazole derivatives exhibit excellent hole-transporting capabilities, making them suitable for hole transport layers (HTLs) or as host materials in emissive layers of OLEDs. The mobility of holes (μₕ) is a key parameter quantifying this transport efficiency.

For instance, 9-(3-(Triphenylsilyl)phenyl)-9H-3,9'-bicarbazole demonstrates a hole mobility of 2.1 × 10⁻⁴ cm²/Vs, which is notably higher than that of 9,9'-Diphenylbicarbazole (BczPh), reported at 8.7 × 10⁻⁵ cm²/Vs vulcanchem.com. The introduction of electron-donating groups, such as 4-ethoxyphenyl substituents at the 9,9'- positions of 3,3'-bicarbazole, alongside electron-accepting groups at the 6,6'- positions, has led to materials exhibiting electron and hole drift mobilities of approximately 1 × 10⁻⁵ cm²/V·s spiedigitallibrary.org.

Studies on specific bicarbazole-containing compounds, like pBCb2Cz, have shown high hole mobilities evaluated via SCLC measurements, supporting their use in bipolar charge transport applications rsc.org. The structural arrangement and intermolecular interactions within the thin film play a critical role in determining the charge mobility.

Ambipolar Charge Transport Phenomena

Ambipolar charge transport, the ability of a material to transport both holes and electrons efficiently, is highly desirable for certain device architectures, such as organic field-effect transistors (OFETs) and some types of OLEDs, as it can lead to balanced charge recombination and improved device efficiency.

Several bicarbazole derivatives have demonstrated ambipolar charge transport characteristics. For example, 9,9'-bis(triphenylsilyl)-9H,9'H-3,3'-bicarbazole has been reported to exhibit ambipolar behavior with hole mobility of 1.4 × 10⁻⁴ cm²/V·s and electron mobility of 5.4 × 10⁻⁴ cm²/V·s ktu.edu. Similarly, π-conjugated imidazole/carbazole systems incorporating bicarbazole units have shown ambipolar transport, often with electron mobility exceeding hole mobility hse.ru. The balanced charge transport in these materials is often attributed to the molecular design that ensures efficient charge hopping through both HOMO and LUMO energy levels.

Multi-Electron Transfer and Disproportionation Mechanisms

Beyond simple unipolar or bipolar charge transport, some bicarbazole derivatives can participate in more complex redox processes, including multi-electron transfer and disproportionation reactions. These phenomena are often triggered by external stimuli such as pH changes.

N-N linked bicarbazole (BC) derivatives have been shown to undergo acid-regulated reversible electron transfer disproportionation rsc.orgresearchgate.net. In this process, upon exposure to an acid stimulus, the bicarbazole undergoes N-N bond cleavage, forming a biradical intermediate. This intermediate then acts as a two-electron acceptor, facilitating electron transfer with two equivalents of the parent bicarbazole. The resulting species are stable radical cations and reduced forms rsc.org. For certain N-N linked bicarbazoles, such as tetramethylbiacridine (TBA), this disproportionation reaction is highly reversible, allowing for regeneration of the original molecule through neutralization with a base rsc.org. These reactions highlight the potential for designing stimuli-responsive materials based on bicarbazole scaffolds.

Compound List

this compound

9H,9'H-3,3'-Bicarbazole

9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (BCzPh)

9-(3-(Triphenylsilyl)phenyl)-9H-3,9'-bicarbazole

9,9'-bis(triphenylsilyl)-9H,9'H-3,3'-bicarbazole

3,3'-bicarbazole derivatives

N-N linked bicarbazole (BC)

Tetramethylbiacridine (TBA)

pBCb2Cz

BCz-tBuPh

BCz-nBuPh

Data Tables

Table 1: Redox Potentials and Energy Levels of Representative Bicarbazole Derivatives

| Compound | Oxidation Potential (V vs. Fc/Fc⁺) | Reduction Potential (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Reference |

| 9-(3-(Triphenylsilyl)phenyl)-9H-3,9'-bicarbazole | +0.68 | -2.31 | -5.28 | -2.18 | vulcanchem.com |

| 9,9'-Diphenylbicarbazole (BczPh) | - | - | - | - | vulcanchem.com |

| 3,3'-Bicarbazole derivatives (general range) | - | - | -5.19 to -5.13 (If) | -2.44 to -2.38 (EAf) | spiedigitallibrary.org |

| 9,9'-bis(triphenylsilyl)-9H,9'H-3,3'-bicarbazole | - | - | - | - | ktu.edu |

| N-N linked bicarbazole (BC) derivatives (acid-regulated potentials) | Varies | Varies | - | - | rsc.orgresearchgate.net |

Note: " - " indicates data not explicitly reported in the provided snippets for the specific compound or parameter. "If" refers to Ionization Potential, and "EAf" refers to Electron Affinity.

Reversible Electron Transfer Processes

Bicarbazole derivatives are known to undergo reversible electron transfer, a property crucial for their use in electrochromic devices and as charge transport materials in organic electronics. Cyclic voltammetry (CV) is a primary technique used to probe these processes, revealing oxidation and reduction potentials that indicate the molecule's ability to accept or donate electrons.

For instance, the derivative 9-(3-(Triphenylsilyl)phenyl)-9H-3,9'-bicarbazole exhibits distinct electrochemical behavior. Its cyclic voltammetry, typically performed in a solution of 0.1 M TBAPF₆ in dichloromethane, shows an oxidation potential at +0.68 V and a reduction potential at -2.31 V versus the Fc/Fc⁺ redox couple vulcanchem.com. These values suggest that the bicarbazole core can be reversibly oxidized and reduced, facilitating charge transport. Similarly, 9,9′-Diphenyl-9H,9′H-3,3′-bicarbazole (BCzPh) demonstrates electrochemical activity, with its HOMO energy level estimated at -5.76 eV, indicating a propensity for hole injection and transport . Other bicarbazole derivatives, such as BCz-nBuPh and BCz-tBuPh, also display reversible oxidation waves, with their ionization potentials (IP) estimated from CV measurements to be around 5.55 eV mdpi.com. These studies collectively highlight the inherent electrochemical activity and reversibility of the bicarbazole framework, which can be modulated by substituents.

Table 1: Electrochemical Properties of Selected Bicarbazole Derivatives

| Compound Name | Oxidation Potential (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Reference |

| 9-(3-(Triphenylsilyl)phenyl)-9H-3,9'-bicarbazole | +0.68 | -5.28 | -2.18 | vulcanchem.com |

| 9,9′-Diphenyl-9H,9′H-3,3′-bicarbazole (BCzPh) | Not specified | -5.76 | Not specified | |

| BCz-nBuPh | Not specified | -5.55 | Not specified | mdpi.com |

| BCz-tBuPh | Not specified | -5.55 | Not specified | mdpi.com |

Investigation of Electron Localization and Sharing in Redox Centers

The electronic structure of bicarbazole derivatives plays a critical role in how electrons are localized or shared upon redox events. Upon oxidation, bicarbazole units can form radical cations, where the positive charge and unpaired electron can be delocalized across the conjugated π-system of the carbazole units. This delocalization contributes to the stability of the oxidized species and influences the charge transport characteristics.

Studies on related bicarbazole systems reveal that the HOMO orbitals, which are primarily involved in oxidation, are often localized on the carbazole planar rings conicet.gov.ar. The introduction of bulky substituents, such as triphenylsilyl groups, can influence the molecular geometry and π-conjugation, potentially affecting the degree of electron delocalization. For instance, the silyl (B83357) group in 9-(3-(Triphenylsilyl)phenyl)-9H-3,9'-bicarbazole is noted to interact with the nitrogen lone pairs, lowering the HOMO energy level vulcanchem.com. This electronic modulation can influence how charge is distributed and shared across the molecule during redox processes.

Furthermore, spectroelectrochemical studies, which combine electrochemical techniques with spectroscopy, can provide insights into the nature of the radical species formed. For example, the oxidation of certain bicarbazole derivatives leads to the formation of stable radical cations rsc.orgrsc.org. The spectral changes observed during these oxidation processes can indicate the extent of electron delocalization or the formation of specific charge-localized or charge-shared states within the bicarbazole framework. While direct studies detailing electron localization and sharing specifically for the parent this compound might be limited in the provided literature, the general behavior observed in its derivatives suggests a capacity for delocalized radical cation formation.

Proton-Coupled Electron Transfer Mechanisms

Proton-coupled electron transfer (PCET) is a fundamental process where the transfer of an electron is accompanied by the transfer of a proton. This mechanism is crucial in many biological and chemical systems, including energy conversion and catalysis, as it can facilitate reactions by mitigating charge changes. While direct, detailed investigations into PCET mechanisms specifically for this compound are not extensively detailed in the provided search results, related bicarbazole systems and general PCET principles offer context.

Some studies on N-N linked bicarbazole derivatives have reported phenomena involving acid stimuli that lead to electron transfer disproportionation, forming stable radical cations and reduced species rsc.orgrsc.org. This suggests that the presence of protons (or acidic conditions) can indeed influence the electron transfer pathways in bicarbazole systems, potentially through acid-catalyzed bond cleavage or other interactions that facilitate redox processes.

Generally, PCET can occur via two main pathways: a concerted mechanism (CEPT), where the electron and proton transfer simultaneously, or stepwise mechanisms, where electron transfer precedes proton transfer (ETPT) or vice versa (PTET) e-conversion.deprinceton.edudiva-portal.org. The specific mechanism is highly dependent on the molecular structure, the electronic coupling between the electron and proton transfer sites, and the surrounding environment. While the bicarbazole core itself is primarily known for its electronic properties related to charge transport, the potential for PCET could arise if suitable proton donor/acceptor sites are incorporated into its structure or if it interacts with proton-mediating species. Further research would be needed to elucidate the specific PCET mechanisms, if any, involving this compound and its derivatives.

Applications in Organic Electronic Devices: Mechanistic Insights and Design Principles

Organic Light-Emitting Diodes (OLEDs)

Bicarbazole derivatives have found extensive application in OLEDs, serving critical roles as host materials, emissive layer components, and exciplex-forming agents, contributing significantly to device efficiency, color purity, and operational stability.

Bicarbazole derivatives, such as 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (BCzPh) and its alkylated counterparts like 9,9'-Di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-tBuPh), are widely employed as host materials in phosphorescent OLEDs (PHOLEDs) ossila.commdpi.comnih.govresearchgate.netmdpi.comktu.edu. Their efficacy stems from several key attributes:

High Triplet Energy (ET): Many bicarbazole derivatives possess high triplet energy levels, typically above 2.5 eV, which is crucial for efficiently hosting phosphorescent emitters, especially green and blue ones, by preventing reverse energy transfer from the emitter to the host mdpi.comktu.edursc.org.

Bipolar Charge Transport: The molecular design often allows for balanced hole and electron transport, facilitating efficient charge recombination within the emissive layer ktu.eduspiedigitallibrary.org.

Thermal and Morphological Stability: The rigid structure and high glass transition temperatures (Tg) of bicarbazole derivatives contribute to the formation of stable amorphous films, which are essential for device longevity and preventing crystallization-induced performance degradation ossila.commdpi.commdpi.comrsc.orgrsc.orgktu.edu. For instance, BCz-tBuPh exhibits a melting point of 295 °C, and other derivatives like DB16 show Tg values up to 147 °C mdpi.commdpi.com.

Table 1: Performance of Bicarbazole-Based Host Materials in PHOLEDs

| Host Material | Emitter Type | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Ref. |

| BCz-tBuPh | Green PHOLED | 43.1 | 40.0 | 12.5 | mdpi.comresearchgate.net |

| BCz-nBuPh | Green PHOLED | 30.8 | 28.1 | 8.8 | mdpi.comresearchgate.net |

| BCzPh | Blue OLED | 34.3 | 32.5 | 14.4 | ossila.com |

| BiCzSiPh3 | Green PhOLED | 47.5 | 20.0 | 20.0 | ktu.edu |

| BiCzSiPh3 | Red PhOLED | 40.6 | 10.5 | 10.5 | ktu.edu |

Beyond their role as hosts, bicarbazole derivatives can function directly as emissive layer components or, more significantly, as exciplex-forming agents. The electron-donating carbazole (B46965) units readily interact with electron-deficient molecules to form exciplexes, which are excited states formed between donor and acceptor molecules . This exciplex formation is crucial for enhancing light emission efficiency by facilitating efficient charge transfer and radiative recombination .

In bulk-type exciplexes, uniform charge-transfer states can lead to significantly higher external quantum efficiencies (EQE), with reported values reaching up to 26.4% . Furthermore, bicarbazole structures are integral to the development of Thermally Activated Delayed Fluorescence (TADF) materials, where they can act as donor units rsc.orgnih.govacs.orgresearchgate.netktu.edumdpi.comacs.org.

The characteristic small singlet-triplet energy gap (ΔEST) required for efficient TADF is often achieved by incorporating donor-acceptor molecular designs. Bicarbazole units, with their electron-donating capabilities and tunable electronic properties, are frequently integrated into TADF emitters or hosts rsc.orgnih.govacs.orgresearchgate.netktu.edumdpi.com. For example, CzCzPh-mAd, a bicarbazole derivative functionalized with an adamantane (B196018) group, has been utilized as a host for blue TADF-OLEDs, demonstrating EQE values exceeding 13% rsc.org. The bicarbazole core's ability to facilitate efficient reverse intersystem crossing (RISC) is key to harvesting triplet excitons for TADF emission ktu.eduacs.org.

Table 2: Performance of Bicarbazole Derivatives in TADF OLEDs

| Compound Name | Role in OLED | Emitter Type | Max. EQE (%) | Notes | Ref. |

| CzCzPh-mAd | Host | Blue TADF | >13 | Enhanced thermal stability and reproducibility | rsc.org |

| pCNBCzoCF3 | Emitter/Host | Warm-White | 18.8 | Combines TADF and exciplex emission | ktu.edu |

| CC2TA | Emitter | Sky-Blue | 62% (PLQY) | Low ΔEST (0.05 eV), used with mCP/DPEPO hosts | mdpi.com |

| DB23 | Emitter | Blue | 5.3 | Bicarbazole-benzophenone derivative | mdpi.com |

| BCzPh:SF2-TRZ | Exciplex Co-host | Green TADF | - | Achieved LT50 lifetime up to 10,169 h | nih.gov |

Enhancing device efficiency and mitigating efficiency roll-off (a decrease in efficiency at higher luminance) are critical goals in OLED development. Molecular design plays a pivotal role. Incorporating bulky substituents, such as tert-butyl or adamantane groups onto the bicarbazole core, can improve solubility, film-forming properties, and thermal stability, all of which contribute to better charge transport and reduced exciton-exciton annihilation, thereby reducing roll-off mdpi.commdpi.comspiedigitallibrary.orgktu.edursc.org. The use of exciplex co-host systems, where bicarbazole derivatives act as donors, has also proven effective in achieving high performance with low efficiency roll-off nih.govrsc.org. For instance, devices utilizing BCz-tBuPh as a host demonstrated high current efficiency even at high luminance levels mdpi.comresearchgate.net.

The inherent rigidity of the bicarbazole structure, coupled with high glass transition temperatures (Tg) and decomposition temperatures (Td), significantly enhances the thermal and morphological stability of OLED devices ossila.commdpi.commdpi.comrsc.orgrsc.orgktu.edumdpi.comnih.gov. These properties are vital for maintaining the integrity of the thin films under operational stress, preventing issues like crystallization or phase separation, which can lead to performance degradation and reduced device lifetime. For example, BCzPh has a Tg of 100 °C ossila.com, while BCz-tBuPh exhibits a melting point of 295 °C mdpi.commdpi.com, and other derivatives show Td values exceeding 400 °C nih.gov. These characteristics ensure the formation of stable amorphous layers, crucial for reliable device operation.

Organic Photovoltaic (OPV) Devices

Bicarbazole derivatives also show promise in organic photovoltaic (OPV) devices, contributing to improved charge transport and light harvesting ossila.comsmolecule.com. Their electron-donating nature and favorable electronic properties allow them to function effectively in charge transport layers. Specifically, 9H-3,9'-Bicarbazole has been investigated as a hole transport material (HTM) in organic solar cells and perovskite solar cells, where it facilitates efficient hole extraction and transport, thereby enhancing device performance smolecule.com. For instance, a bicarbazole-based HTM, NP-BC, achieved a power conversion efficiency (PCE) of nearly 20% in perovskite solar cells ossila.com.

Based on the provided search results, there is a significant lack of specific information regarding the chemical compound "9H-1,9'-bicarbazole" in the context of its applications as a donor material in organic solar cells, its integration into covalent organic frameworks (COFs) for electronic applications, or its potential in organic thin-film transistors (OTFTs).

The literature predominantly discusses other isomers of bicarbazole, such as 3,3'-bicarbazole cymitquimica.comchemicalbook.com and 2,2'-bicarbazole researchgate.net, as well as various carbazole derivatives, for these electronic applications mdpi.comresearchgate.net. These related compounds are noted for their favorable properties, including good hole transport, thermal stability, and tunable electronic structures, making them valuable in organic electronics mdpi.comresearchgate.net. For instance, 3,3'-bicarbazole and its derivatives have been explored as host materials in organic light-emitting diodes (OLEDs) and as hole transport materials in organic solar cells and perovskite solar cells cymitquimica.comchemicalbook.com. Additionally, carbazole-based units are utilized in the construction of COFs for various electronic and optoelectronic applications rhhz.netnih.govacs.org, and carbazole derivatives have shown promise in OTFTs ub.edunih.govresearchgate.netsigmaaldrich.commdpi.com.

However, direct research findings, mechanistic insights, or performance data specifically for "this compound" in the applications outlined in the prompt are not available within the provided search results. The term "this compound" itself does not appear prominently in connection with these specific technological areas. Therefore, it is not possible to generate a detailed article with data tables focusing solely on this particular compound as per the user's request.

Summary of Findings on Related Compounds:

Carbazole Derivatives in Organic Electronics: Carbazole and its derivatives are widely recognized for their excellent hole transport properties, thermal stability, and tunable electronic structures, making them versatile building blocks for organic electronic devices like OLEDs and solar cells mdpi.comresearchgate.net.

Bicarbazole Isomers in Applications:

3,3'-Bicarbazole: Explored for photoluminescence, use in OLEDs as host materials, and in organic photovoltaics due to charge transport facilitation cymitquimica.comchemicalbook.com.

Other Bicarbazole Linkages (e.g., 9,9', 2,2'): Derivatives have been investigated as host materials in OLEDs ossila.comresearchgate.net and as components in COFs researchgate.netrhhz.netnih.govacs.org.

Carbazole-based COFs: Carbazole units are incorporated into COFs, leveraging their electron-rich nature and structural properties for applications in electronics and humidity control rhhz.netnih.govacs.org.

Carbazole Derivatives in OTFTs: Various carbazole-based materials have demonstrated potential in OTFTs, exhibiting good charge carrier mobilities and stability ub.edunih.govresearchgate.netsigmaaldrich.commdpi.com.

Due to the absence of specific data for "this compound" in the requested applications, a detailed article adhering to the strict focus on this compound cannot be generated.

Supramolecular Assemblies and Non Covalent Interactions of Bicarbazole Scaffolds

Principles of Supramolecular Chemistry Applied to Bicarbazoles

Supramolecular chemistry leverages the predictable and directional nature of non-covalent interactions to assemble molecules into ordered structures. Bicarbazole scaffolds are particularly well-suited for such applications due to their inherent structural features.

Hydrogen Bonding and Other Non-Covalent Interactions (e.g., C-H···N interactions)

Beyond π-π stacking, bicarbazole scaffolds engage in a variety of other non-covalent interactions that contribute to their supramolecular assembly. Hydrogen bonding, particularly involving nitrogen atoms within the carbazole (B46965) units or introduced functional groups, can act as a directional force for self-assembly mdpi.combrad.ac.ukmdpi.com. C-H···N interactions, where a C-H bond acts as a hydrogen bond donor to a nitrogen atom, have also been identified as significant stabilizing forces in bicarbazole-based assemblies mdpi.comsci-hub.sersc.org. These interactions, alongside van der Waals forces and π-π stacking, collectively dictate the precise arrangement of molecules in the solid state and in solution, influencing the morphology and properties of the resulting supramolecular structures brad.ac.ukresearchgate.netsciopen.com.

Construction of Conjugated Porous Polymers (CPPs) and Covalent Organic Frameworks (COFs)

Bicarbazole units serve as robust building blocks for the construction of porous organic materials, including Conjugated Porous Polymers (CPPs) and Covalent Organic Frameworks (COFs). The inherent rigidity and extended π-conjugation of bicarbazoles are advantageous for creating materials with permanent porosity and tunable electronic properties.

Design of Bicarbazole-Based Imine COFs for Controlled Porosity

Imine-linked COFs incorporating bicarbazole units have been successfully synthesized, offering controlled porosity and enhanced stability acs.orgresearchgate.netnih.govrsc.org. The design of these COFs often involves the Schiff-base condensation of bicarbazole-based aldehydes with diamines. For example, 4,4′-bis(9H-carbazol-9-yl)biphenyl tetraaldehyde has been used to create two-dimensional imine COFs (DUT-175 and DUT-176) with significant porosity, characterized by high Brunauer-Emmett-Teller (BET) surface areas (e.g., 1071 m²/g for DUT-175 and 1062 m²/g for DUT-176) acs.orgresearchgate.netnih.gov. The specific choice of linker and the resulting framework topology influence the pore size and distribution, enabling controlled porosity for applications such as gas adsorption and humidity control acs.orgnih.gov. Furthermore, the introduction of hydrogen bonding sites, such as hydroxyl groups on benzidine (B372746) linkers, can lead to dual porosity (microporous and mesoporous) within bicarbazole-based COFs researchgate.net.

Molecular Recognition and Host-Guest Chemistry with Bicarbazole Derivatives

The ability of bicarbazole derivatives to engage in specific non-covalent interactions makes them attractive candidates for molecular recognition and host-guest chemistry. The well-defined cavities or binding sites formed by self-assembled bicarbazole structures can selectively bind guest molecules. While direct studies focusing solely on 9H-1,9'-bicarbazole in host-guest chemistry are less prevalent in the provided search results, the general principles apply to bicarbazole scaffolds. The specific arrangement of aromatic rings and potential hydrogen bonding sites within bicarbazole derivatives can create environments suitable for encapsulating or recognizing specific analytes. Research into carbazole derivatives, in general, highlights their potential in applications requiring selective binding and sensing researchgate.netnih.gov.

Future Research Directions and Emerging Paradigms for 9h 1,9 Bicarbazole

Exploration of Novel Derivatization Pathways for Tailored Optoelectronic Properties

The future development of 9H-1,9'-bicarbazole-based materials is intrinsically linked to the exploration of innovative derivatization pathways. The ability to strategically functionalize the bicarbazole core is paramount for fine-tuning its optoelectronic properties to meet the specific demands of various applications. Future research should focus on several key areas of derivatization:

Targeted Substituent Effects: The introduction of electron-donating or electron-withdrawing groups at specific positions on the carbazole (B46965) units can significantly modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, attaching electron-donating moieties is expected to raise the HOMO level, facilitating hole injection, while electron-withdrawing groups can lower the LUMO level, enhancing electron injection and transport. A systematic investigation into the effects of various substituents, from simple alkyl and alkoxy groups to more complex aromatic and heteroaromatic systems, will be crucial.

Controlling Inter-ring Torsion Angle: The dihedral angle between the two carbazole units in this compound influences the extent of π-conjugation and, consequently, the material's electronic properties. Derivatization strategies that can control this torsion angle, such as introducing bulky substituents at positions adjacent to the inter-ring bond, will be instrumental in tuning the singlet-triplet energy gap (ΔEST). This is particularly important for the development of materials for thermally activated delayed fluorescence (TADF) applications.

Synthesis of Asymmetric Derivatives: The majority of research on bicarbazole derivatives has focused on symmetrically substituted molecules. The synthesis and characterization of asymmetrically functionalized this compound derivatives represent a significant area for future exploration. Asymmetric designs can lead to materials with unique dipole moments and charge transport characteristics, potentially enabling novel device architectures and functionalities.

Advanced Computational Design and High-Throughput Screening of Bicarbazole-Based Materials

To accelerate the discovery of novel this compound-based materials with desired optoelectronic properties, advanced computational design and high-throughput screening (HTS) methodologies will play a pivotal role. These in silico approaches can significantly reduce the time and resources required for experimental synthesis and characterization by pre-screening vast chemical spaces and identifying promising candidates.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Simulations: DFT and TD-DFT calculations are powerful tools for predicting the electronic and photophysical properties of molecules. researchgate.netnih.gov Future research will leverage these methods to systematically study the impact of different substituents and substitution patterns on the HOMO/LUMO energy levels, absorption and emission spectra, and singlet-triplet energy gaps of this compound derivatives. researchgate.netresearchgate.net This will provide valuable insights for the rational design of materials with tailored properties.

High-Throughput Virtual Screening: The development of computational workflows for high-throughput virtual screening will enable the rapid evaluation of large libraries of virtual this compound derivatives. By combining quantum chemical calculations with machine learning algorithms, it will be possible to predict the properties of thousands of candidate molecules and prioritize the most promising ones for experimental synthesis.

Structure-Property Relationship Databases: The creation of comprehensive databases that correlate the molecular structure of bicarbazole derivatives with their experimentally determined and computationally predicted properties will be a valuable resource for the materials science community. These databases will facilitate the identification of key structure-property relationships and guide the design of new materials with enhanced performance.

| Parameter | Value | Reference |

| HOMO Energy Level | -5.41 to -6.15 eV | mdpi.com |

| LUMO Energy Level | -1.78 to -2.82 eV | mdpi.com |

| Triplet Energy (ET) | 2.37 to 3.06 eV | mdpi.com |

Table 1: Computationally Predicted Properties of Bicarbazole Derivatives. This table presents a range of predicted properties for various bicarbazole derivatives, highlighting the tunability of their electronic characteristics through structural modifications.

Development of Multi-Functional Materials Integrating Diverse Electronic and Photophysical Properties

The integration of multiple functionalities into a single molecular scaffold is a key trend in the development of advanced organic materials. This compound provides a versatile platform for the design of multi-functional materials with a wide range of applications in organic electronics.

Bipolar Host Materials: For efficient organic light-emitting diodes (OLEDs), particularly phosphorescent OLEDs (PhOLEDs) and TADF OLEDs, host materials with balanced hole and electron transport properties (bipolarity) are highly desirable. By strategically functionalizing the this compound core with both electron-donating and electron-accepting moieties, it is possible to develop bipolar host materials that can effectively transport both types of charge carriers, leading to improved device efficiency and stability.